![molecular formula C20H24ClN5O B6564025 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946259-11-6](/img/structure/B6564025.png)

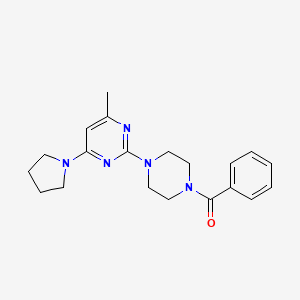

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CBMPP) is a novel heterocyclic compound with a wide range of potential applications in the scientific and medical fields. CBMPP is a synthetic compound with a unique structure and properties, which make it useful for various applications. CBMPP has been studied extensively in recent years, and its potential applications have been explored in various fields.

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Antagonists

This compound has shown promise as a potential alpha1-adrenergic receptor antagonist. These receptors play a crucial role in regulating blood pressure and vascular tone. By blocking these receptors, this compound may have applications in managing hypertension and related cardiovascular conditions .

Derivatization Reagent for Carboxyl Groups on Peptides

Researchers have utilized 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine as a derivatization reagent for carboxyl groups on peptides. This application is particularly relevant in proteomics and peptide analysis, where modification of carboxyl groups aids in detection and characterization .

Anti-Tubercular Activity

The compound’s structural features make it an interesting candidate for anti-tubercular drug development. Researchers have designed and synthesized derivatives with potential anti-TB activity. Investigating its efficacy against Mycobacterium tuberculosis could lead to novel treatments for tuberculosis .

p21-Activated Kinase 4 (PAK4) Inhibitors

In the context of cancer research, this compound has been evaluated as a PAK4 inhibitor. PAK4 plays a role in cell proliferation and migration, making it an attractive target for cancer therapy. The compound’s inhibitory activity against PAK4 suggests its potential in oncology .

Pharmacokinetic Profiling

Understanding the compound’s pharmacokinetics is essential for drug development. Researchers have identified specific analogs (e.g., compounds 2–5, 8, and 12) with acceptable pharmacokinetic profiles. These findings guide further investigations and optimization .

Mécanisme D'action

Target of Action

Similar compounds have been shown to target enzymes like acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters such as acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of enzymes like ache . They bind to these enzymes and prevent them from breaking down neurotransmitters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing signal transmission.

Biochemical Pathways

By inhibiting enzymes like ache, the compound could potentially affect cholinergic signaling pathways . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing signal transmission in the nervous system.

Result of Action

By inhibiting enzymes like ache, the compound could potentially enhance signal transmission in the nervous system . This could lead to improved cognitive function, although the exact effects would depend on a variety of factors, including the specific targets of the compound, the concentration of the compound, and the individual’s physiological state.

Propriétés

IUPAC Name |

(2-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUSUUHTAGTAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6563944.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563948.png)

![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563949.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563953.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6563964.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563970.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563971.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563979.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563983.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563997.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563999.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6564011.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6564032.png)